molecular formula C11H12O6 B189294 Diethyl 4-oxopyran-2,6-dicarboxylate CAS No. 725-92-8

Diethyl 4-oxopyran-2,6-dicarboxylate

Cat. No. B189294
CAS RN: 725-92-8
M. Wt: 240.21 g/mol
InChI Key: GVZFALOJMSTSJL-UHFFFAOYSA-N
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Description

Diethyl 4-oxo-4H-pyran-2,6-dicarboxylate is a chemical compound with the molecular formula C11H12O6 . It is a versatile compound with immense scientific potential.


Synthesis Analysis

The synthesis of new diethyl 2,6-dimethyl-4-(4-(2-substituted amino-2-oxoethoxy) phenyl)-1,4-dihydropyridine-3,5-dicarboxylates, which are related to Diethyl 4-oxo-4H-pyran-2,6-dicarboxylate, has been described in a multistep synthetic route .


Molecular Structure Analysis

The molecular structure of Diethyl 4-oxo-4H-pyran-2,6-dicarboxylate is characterized by a molecular formula of C11H12O6 . The average mass is 240.209 Da and the monoisotopic mass is 240.063385 Da .

Scientific Research Applications

  • Synthesis Enhancement : Ultrasound irradiation enhances the synthesis of diethyl 4-oxopyran-2,6-dicarboxylate derivatives, offering advantages such as shorter reaction time and higher yield compared to conventional methods (Ni et al., 2010).

  • Antimicrobial Activity : Certain diethyl 4-oxopyran-2,6-dicarboxylate derivatives exhibit significant antimicrobial activities, as evidenced by their effectiveness against bacterial strains (Kumar et al., 2017).

  • Microwave-Assisted Catalysis : Microwave irradiation can catalyze the synthesis of 4-oxo-4H-pyran-2,6-dicarboxylic acid from diethyl oxalate, achieving a high yield under optimized conditions (Xiang-kui, 2009).

  • Improved Synthesis Methods : The synthesis process of diethyl 4-oxopyran-2,5-dicarboxylate has been improved, leading to the efficient production of various derivatives (Obydennov et al., 2013).

  • Cardioactive Properties : Some derivatives of diethyl 4-oxopyran-2,6-dicarboxylate demonstrate cardioactivity, potentially useful in the development of antihypertensive or antianginal drugs (McKenna et al., 1988).

  • Cancer Research : Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, a related compound, has been studied for its apoptotic effects on colon cancer cells, indicating potential applications in cancer therapy (Ahn et al., 2018).

  • Specificity in Hormone-Induced Lipolysis : Diethyl chelidonate, a diethyl 4-oxopyran-2,6-dicarboxylate derivative, specifically inhibits hormone-stimulated lipolysis without affecting other hormonal activities, making it relevant in endocrinology research (Zampaglione et al., 1970).

properties

IUPAC Name

diethyl 4-oxopyran-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O6/c1-3-15-10(13)8-5-7(12)6-9(17-8)11(14)16-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZFALOJMSTSJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)C=C(O1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70311539
Record name diethyl 4-oxopyran-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70311539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 4-oxopyran-2,6-dicarboxylate

CAS RN

725-92-8
Record name NSC243805
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243805
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl 4-oxopyran-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70311539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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